molecular formula C5H9N2O4P B14335790 phosphoric acid;pyridin-2-amine CAS No. 109682-15-7

phosphoric acid;pyridin-2-amine

Katalognummer: B14335790
CAS-Nummer: 109682-15-7
Molekulargewicht: 192.11 g/mol
InChI-Schlüssel: OBEATIVZAKIZQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid;pyridin-2-amine is a compound that combines the properties of phosphoric acid and pyridin-2-amine Phosphoric acid is a triprotic acid commonly used in various industrial and chemical processes, while pyridin-2-amine is an organic compound with a pyridine ring substituted with an amino group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid;pyridin-2-amine typically involves the reaction of pyridin-2-amine with phosphoric acid under controlled conditions. One common method is to dissolve pyridin-2-amine in a suitable solvent, such as water or an organic solvent, and then add phosphoric acid slowly while maintaining the temperature at a specific range. The reaction mixture is then stirred for a certain period to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to optimize yield and purity. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid;pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridin-2-amine compounds .

Wissenschaftliche Forschungsanwendungen

Phosphoric acid;pyridin-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of phosphoric acid;pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Phosphoric acid;pyridin-2-amine can be compared with other similar compounds, such as:

    Phosphoric acid;pyridine: This compound lacks the amino group, resulting in different chemical properties and reactivity.

    Phosphoric acid;aniline: Aniline has an amino group attached to a benzene ring, leading to different applications and reactivity compared to pyridin-2-amine.

    Phosphoric acid;quinoline:

Eigenschaften

CAS-Nummer

109682-15-7

Molekularformel

C5H9N2O4P

Molekulargewicht

192.11 g/mol

IUPAC-Name

phosphoric acid;pyridin-2-amine

InChI

InChI=1S/C5H6N2.H3O4P/c6-5-3-1-2-4-7-5;1-5(2,3)4/h1-4H,(H2,6,7);(H3,1,2,3,4)

InChI-Schlüssel

OBEATIVZAKIZQW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)N.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.